2-i-Butyloxy-4-fluorophenylZinc bromide
Description
2-i-Butyloxy-4-fluorophenylZinc bromide is an organozinc compound characterized by a zinc center coordinated to a bromine atom and a substituted aryl group. The aryl moiety contains a fluorine atom at the 4-position and an iso-butyloxy (-O-i-Bu) group at the 2-position. This structural configuration imparts unique reactivity and physical properties, making it valuable in cross-coupling reactions, such as Negishi couplings, where organozinc reagents act as nucleophiles.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(2-methylpropoxy)benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-5-3-4-9(11)6-10;;/h3-4,6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AKAXGKFROYIZRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iso-butyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-Iso-butyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-Iso-butyloxy-4-fluorophenyl bromide+Zn→2-Iso-butyloxy-4-fluorophenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Iso-butyloxy-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control the reaction rate and prevent side reactions.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: In chemistry, 2-Iso-butyloxy-4-fluorophenylzinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules that require precise control over the formation of these bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is valuable in the synthesis of biologically active molecules. It can be used to create intermediates that are further transformed into pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Iso-butyloxy-4-fluorophenylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the electrophilic center of the substrate, forming a new carbon-carbon bond. This process is crucial in the formation of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Comparison with 2-Bromo-4-fluorobenzylamine Hydrochloride
While both compounds feature bromine and fluorine substituents on an aromatic ring, their core structures and applications differ significantly:
- 2-Bromo-4-fluorobenzylamine Hydrochloride : A benzylamine derivative with a primary amine group and halogen substituents. It is primarily used in pharmaceutical intermediates and agrochemicals. The amine group facilitates hydrogen bonding and ionic interactions, influencing solubility in polar solvents .
- 2-i-Butyloxy-4-fluorophenylZinc Bromide: An organometallic reagent with a zinc-bromine bond. The iso-butyloxy group reduces solubility in polar solvents compared to the benzylamine derivative but enhances stability in non-polar media. The zinc center enables transmetallation reactions, unlike the amine-based compound .
Crystal Structure and Bonding: Comparison with 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide: Exhibits ionic interactions stabilized by N–H⋯Br hydrogen bonds, forming a layered crystal structure in the monoclinic P21/c space group. The bromide anion participates in three charge-assisted hydrogen bonds per cation .
- 2-i-Butyloxy-4-fluorophenylZinc Bromide : Expected to display covalent Zn–Br bonding with possible secondary interactions (e.g., π-stacking from the aryl group). The bulky iso-butyloxy group may disrupt close packing, leading to lower crystallinity compared to the isothiouronium salt .
Physical and Chemical Properties
| Property | 2-i-Butyloxy-4-fluorophenylZinc Bromide | 2-Bromo-4-fluorobenzylamine HCl | 2-[(Naphthalen-2-yl)methyl]isothiouronium Br |
|---|---|---|---|
| Solubility | Low in water; high in THF, ethers | High in polar solvents (e.g., water, methanol) | Moderate in methanol, low in non-polar solvents |
| Thermal Stability | Decomposes above 150°C | Stable up to 200°C | Stable up to 180°C |
| Reactivity | Nucleophilic transmetallation | Electrophilic substitution | Ionic interactions via hydrogen bonding |
| Key Applications | Cross-coupling reactions | Pharmaceutical intermediates | Crystal engineering, supramolecular chemistry |
Research Findings
Synthetic Challenges : The iso-butyloxy group in 2-i-Butyloxy-4-fluorophenylZinc bromide introduces steric hindrance, complicating zinc insertion reactions. This contrasts with the straightforward amination processes used for 2-Bromo-4-fluorobenzylamine hydrochloride .
Structural Stability : Unlike the hydrogen-bonded network in 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, the zinc compound’s stability relies on covalent metal-ligand bonds and aryl group interactions, reducing dependency on ionic forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
